molecular formula C16H18OP+ B066212 Bis(3,5-dimethylphenyl)phosphine oxide CAS No. 187344-92-9

Bis(3,5-dimethylphenyl)phosphine oxide

Cat. No.: B066212
CAS No.: 187344-92-9
M. Wt: 257.29 g/mol
InChI Key: LMXRTXPFJNGAAX-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C16H19OP . It is a white to almost white crystalline powder that is used in various chemical applications. The compound is known for its stability and unique chemical properties, making it valuable in both academic research and industrial applications .

Scientific Research Applications

Bis(3,5-dimethylphenyl)phosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, catalysts, and other industrial chemicals

Mechanism of Action

Target of Action

Bis(3,5-dimethylphenyl)phosphine oxide is a chemical compound that primarily targets the formation of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The compound’s role is to facilitate the synthesis of these phosphinothioates, which are often found in pharmacologically active chemicals, organophosphorus insecticides, and natural products .

Mode of Action

The compound interacts with its targets through a bromide ion accelerated reductive-coupling process . This process allows the synthesis of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The reaction can be carried out in an open flask at room temperature and in an aqueous medium .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of phosphinothioates. The compound’s action results in the formation of S–P (O) bonds, which are structurally contained in many pharmacologically active compounds . The downstream effects include the production of a variety of compounds that have vast applications in different fields .

Pharmacokinetics

The compound is known to be solid at room temperature , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the synthesis of phosphinothioates. These phosphinothioates are used in the production of various pharmacologically active chemicals, organophosphorus insecticides, and natural products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and medium. The reaction it facilitates can be carried out at room temperature and in an aqueous medium . This suggests that the compound’s action, efficacy, and stability are robust across a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethylphenyl)phosphine oxide typically involves the reaction of 1-bromo-3,5-dimethylbenzene with magnesium turnings in tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with diethyl phosphonate to yield the desired phosphine oxide . The reaction conditions are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethylphenyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
  • Bis(3,5-dimethylphenyl)phosphine

Uniqueness

Bis(3,5-dimethylphenyl)phosphine oxide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in certain catalytic processes compared to other similar phosphine oxides .

Properties

IUPAC Name

bis(3,5-dimethylphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXRTXPFJNGAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475953
Record name BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187344-92-9
Record name BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-dimethylphenyl)phosphine Oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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